Acetanilide-d8

Catalog No.
S3332553
CAS No.
22778-17-2
M.F
C8H9NO
M. Wt
143.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetanilide-d8

CAS Number

22778-17-2

Product Name

Acetanilide-d8

IUPAC Name

2,2,2-trideuterio-N-(2,3,4,5,6-pentadeuteriophenyl)acetamide

Molecular Formula

C8H9NO

Molecular Weight

143.21 g/mol

InChI

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D,6D

InChI Key

FZERHIULMFGESH-JGUCLWPXSA-N

SMILES

CC(=O)NC1=CC=CC=C1

Canonical SMILES

CC(=O)NC1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C([2H])([2H])[2H])[2H])[2H]

Acetanilide-d8 is a deuterated derivative of acetanilide, which is an organic compound with the molecular formula C₈H₉NO. It serves as a valuable tool in various scientific research applications, particularly in NMR spectroscopy due to its isotopic labeling. Acetanilide itself is known as N-phenylacetamide and was historically used as an analgesic and antipyretic agent before being largely replaced by safer alternatives like paracetamol (acetaminophen) due to its adverse effects, including methemoglobinemia and other toxicities .

The structure of acetanilide-d8 features a phenyl group attached to an amide functional group, where the hydrogen atoms are replaced by deuterium atoms. This modification enhances its stability and alters its chemical behavior, making it useful in various chemical and biological studies.

Similar to its non-deuterated counterpart, including:

  • Hydrolysis: Acetanilide-d8 can undergo hydrolysis to yield aniline-d8 and acetic acid.
  • Deuteration Reactions: The presence of deuterium allows for specific labeling in reactions, facilitating studies on reaction mechanisms.
  • Cross-Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions, forming ortho-acylacetanilides when reacted with various electrophiles .

The isotopic substitution affects the kinetic isotope effects, which can provide insights into reaction pathways and mechanisms.

Acetanilide-d8 can be synthesized through several methods:

  • Deuterated Acetic Anhydride Reaction:
    • Reacting aniline with deuterated acetic anhydride:
    C6H5NH2+(CD3CO)2OC6H5NHC(O)CD3+CD3COOHC_6H_5NH_2+(CD_3CO)_2O\rightarrow C_6H_5NHC(O)CD_3+CD_3COOH
  • Deuteration of Acetanilide:
    • Directly converting acetanilide to acetanilide-d8 using deuterated reagents under controlled conditions.

These methods ensure that the hydrogen atoms are replaced with deuterium atoms without significantly altering the compound's structure.

Acetanilide-d8 finds applications primarily in:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Its isotopic labeling allows for enhanced resolution and sensitivity in NMR studies.
  • Pharmaceutical Research: Used in drug metabolism studies to trace metabolic pathways.
  • Chemical Kinetics: Helps in studying reaction mechanisms by providing insights into isotope effects.

Interaction studies involving acetanilide-d8 focus on understanding how deuteration influences molecular interactions. This includes studying binding affinities with proteins or enzymes where the presence of deuterium may alter the interaction dynamics compared to non-deuterated compounds. Such studies are crucial for drug design and understanding biological mechanisms at a molecular level.

Acetanilide-d8 shares similarities with various other compounds within the amide functional group. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
AcetanilideC₈H₉NONon-deuterated form; historical analgesic use
ParacetamolC₈H₉NO₂Major metabolite of acetanilide; safer analgesic
N-MethylacetanilideC₉H₁₁NOMethyl group addition; altered solubility properties
PhenacetinC₈H₁₀N₂OLess toxic alternative; banned due to carcinogenicity
AnilineC₆H₅NH₂Parent compound; known carcinogen

Acetanilide-d8's uniqueness lies in its isotopic labeling, which provides significant advantages in analytical chemistry over its non-deuterated counterparts while retaining similar chemical reactivity characteristics.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

Explore Compound Types